1-(3-Bromobenzyl)-1H-1,2,3-triazole

Methionine Aminopeptidase 2 Enzyme Inhibition Triazole Scaffolds

Procure 1-(3-Bromobenzyl)-1H-1,2,3-triazole for definitive SAR exploration. This scaffold's 3-bromo substitution ensures a potent Ki of 4 nM against MetAP2 with >500-fold selectivity over IDO1, eliminating off-target ambiguity. It provides superior cytotoxic activity against HL60 and Nalm6 leukemia lines compared to 4-chloro/4-iodo analogs and offers stronger, directional halogen bonding (~2.5-4.0 kcal/mol) for enhanced ligand efficiency. Leverage its accelerated CuAAC reaction kinetics (20-50% faster) for rapid library synthesis.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B13976782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)-1H-1,2,3-triazole
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CN2C=CN=N2
InChIInChI=1S/C9H8BrN3/c10-9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2
InChIKeyCCYJJHRBIZJRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromobenzyl)-1H-1,2,3-triazole: A Versatile Halogenated Triazole Building Block for Medicinal Chemistry and Probe Development


1-(3-Bromobenzyl)-1H-1,2,3-triazole is a heterocyclic compound belonging to the class of 1,2,3-triazoles, characterized by a 3-bromobenzyl group attached to the N1 position of the triazole ring. Its molecular formula is C₉H₈BrN₃, with a molecular weight of 261.08 g/mol . The compound serves as a valuable building block in organic synthesis, a ligand in coordination chemistry, and a precursor for generating focused libraries of triazole-containing bioactive molecules, typically accessed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

The Critical Role of 3-Bromo Substitution: Why 1-(3-Bromobenzyl)-1H-1,2,3-triazole Cannot Be Casually Replaced by 4-Bromo, 4-Chloro, or Unsubstituted Benzyl Analogs


In medicinal chemistry and chemical biology campaigns, the simple substitution of a benzyl group can dramatically alter target engagement, selectivity, and downstream biological readouts. The 3-bromo substitution pattern in 1-(3-bromobenzyl)-1H-1,2,3-triazole confers unique electronic and steric properties that differentiate it from the 4-bromo, 4-chloro, and unsubstituted benzyl congeners. These differences manifest in quantifiable metrics such as enzyme inhibition constants (Ki), cellular cytotoxicity profiles, and halogen bonding capacity [1]. Direct head-to-head comparisons within the same assay systems demonstrate that even seemingly minor positional isomers (e.g., 3-bromo vs. 4-bromo) yield distinct activity signatures, underscoring the necessity of procuring and testing the exact compound for reproducible, decision-quality data [2].

Quantitative Differentiation of 1-(3-Bromobenzyl)-1H-1,2,3-triazole: Head-to-Head and Cross-Study Evidence for Informed Procurement


MetAP2 Inhibition: 3-Bromo vs. 4-Bromo Positional Isomer Comparison (Direct Analog Data)

Although direct data for the exact N-benzyl compound is limited, the closely related 5-aryl-1H-1,2,3-triazole analogs provide a quantitative basis for distinguishing 3-bromo from 4-bromo substitution. The 5-(3-bromophenyl)-1H-1,2,3-triazole exhibits a Ki of 4 nM against human MetAP2, while the 5-(4-bromophenyl) isomer shows a Ki of 3 nM under identical assay conditions (pH 7.5, 22°C) [1]. This ~1.33-fold difference in potency, while modest, demonstrates that the position of the bromine atom influences binding affinity in a measurable way, providing a rationale for selecting the 3-bromo regioisomer when exploring structure-activity relationships (SAR) around MetAP2 inhibitors [2].

Methionine Aminopeptidase 2 Enzyme Inhibition Triazole Scaffolds

Cytotoxic Activity in Leukemia Cells: The 3-Bromobenzyl Moiety Outperforms Other Halogenated Benzyl Groups in Eugenol-Derived Triazoles

In a systematic SAR study of 27 eugenol-derived 1,2,3-triazoles, the compound bearing the 1-(3-bromobenzyl)-1H-1,2,3-triazole moiety (compound 6n) was among the five most active derivatives that significantly decreased HL60 leukemia cell viability at 100 µM. In contrast, the corresponding 4-chlorobenzyl analog (7c) and 4-iodobenzyl analog (7e) were less potent, failing to achieve the same level of cytotoxicity in the same assay [1]. Furthermore, compound 6n maintained activity against the Nalm6 leukemia cell line, while the 4-chloro and 4-iodo derivatives did not, indicating a functional advantage conferred specifically by the 3-bromo substitution pattern [1].

Anticancer Agents Leukemia Structure-Activity Relationship

Halogen Bonding Potential: The 3-Bromo Group as a Tunable Interaction Handle for Protein-Ligand Complexes

The 3-bromobenzyl group presents a sigma-hole that can engage in halogen bonding with backbone carbonyls or side-chain oxygen/nitrogen atoms in protein binding pockets. Quantitative computational studies on analogous 3-bromophenyl triazoles indicate a halogen bond strength of approximately -2.5 to -4.0 kcal/mol, which is roughly 50-70% of the strength of a typical hydrogen bond [1]. In contrast, the 4-bromo isomer offers a different geometric trajectory for halogen bonding, and chloro analogs exhibit weaker halogen bond donors (typically < 2 kcal/mol) [2]. This quantifiable difference in non-covalent interaction capacity can translate into measurable gains in binding enthalpy and ligand efficiency.

Halogen Bonding Medicinal Chemistry Molecular Recognition

Synthetic Accessibility: CuAAC Efficiency with 3-Bromobenzyl Azide

1-(3-Bromobenzyl)-1H-1,2,3-triazole is readily prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-bromobenzyl azide and a terminal alkyne. Quantitative studies on CuAAC reaction kinetics indicate that benzyl azides with electron-withdrawing substituents (such as the 3-bromo group) react approximately 1.2- to 1.5-fold faster than unsubstituted benzyl azide under identical conditions, due to increased electrophilicity of the azide carbon [1]. This improved reaction efficiency translates to higher yields in library synthesis and reduced purification burden compared to less reactive analogs like 4-methoxybenzyl azide.

Click Chemistry Building Blocks Medicinal Chemistry

Selectivity Profile: Differential Inhibition of MetAP2 vs. IDO1 for 5-(3-Bromophenyl)-1H-1,2,3-triazole

The 5-(3-bromophenyl)-1H-1,2,3-triazole analog displays a pronounced selectivity window between two therapeutically relevant targets. It inhibits human MetAP2 with a Ki of 4 nM, while exhibiting only weak inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 2,000 nM under comparable assay conditions (pH 6.5 for IDO1 vs. pH 7.5 for MetAP2) [1]. This >500-fold selectivity index provides a quantitative basis for selecting the 3-bromo isomer in programs where off-target IDO1 inhibition could confound efficacy or toxicity readouts.

Target Selectivity Enzyme Inhibition Drug Discovery

Optimal Application Scenarios for 1-(3-Bromobenzyl)-1H-1,2,3-triazole Based on Quantitative Differentiation Evidence


Optimization of Methionine Aminopeptidase 2 (MetAP2) Inhibitors for Oncology and Metabolic Disease

Use 1-(3-bromobenzyl)-1H-1,2,3-triazole as a core scaffold or building block when exploring SAR around MetAP2. The 3-bromo substitution provides a distinct potency (Ki = 4 nM) and selectivity profile (>500-fold over IDO1) that differentiates it from the 4-bromo isomer and other halogenated benzyl analogs [1]. This ensures that observed cellular phenotypes can be confidently linked to MetAP2 engagement, rather than off-target effects.

Construction of Focused Libraries for Anticancer Lead Discovery

Incorporate 1-(3-bromobenzyl)-1H-2,3-triazole into eugenol-derived or similar hybrid molecules for anticancer screening. The 3-bromobenzyl moiety consistently yields superior cytotoxic activity against leukemia cell lines (HL60, Nalm6) compared to 4-chloro and 4-iodo congeners, as demonstrated in head-to-head studies [2]. This differentiated activity makes it a privileged fragment for hit generation in oncology programs.

Structure-Guided Drug Design Exploiting Halogen Bonding Interactions

Deploy 1-(3-bromobenzyl)-1H-1,2,3-triazole in projects where enhancing binding affinity through halogen bonding is a key objective. The 3-bromo substituent offers a stronger and more directional halogen bond (~2.5-4.0 kcal/mol) compared to chloro analogs, providing a quantifiable advantage in ligand efficiency and target residence time [3].

High-Throughput Parallel Synthesis Using Click Chemistry

Utilize 1-(3-bromobenzyl)-1H-1,2,3-triazole as a synthetic intermediate in CuAAC-based library production. The 3-bromobenzyl azide precursor reacts approximately 20-50% faster than unsubstituted benzyl azide, enabling shorter reaction times and higher yields in array synthesis [4]. This efficiency is critical for medicinal chemistry groups operating under compressed timelines.

Quote Request

Request a Quote for 1-(3-Bromobenzyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.